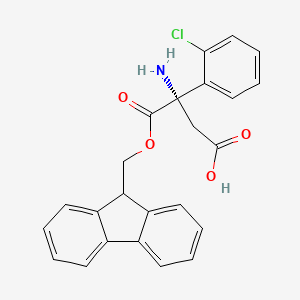
(3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, and a fluorenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, (3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products in various applications.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- (3S)-3-amino-3-(2-bromophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
- (3S)-3-amino-3-(2-fluorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
- (3S)-3-amino-3-(2-methylphenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
Uniqueness: The uniqueness of (3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and binding affinity to certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20ClNO4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-20(21)24(26,13-22(27)28)23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14,26H2,(H,27,28)/t24-/m0/s1 |
InChI Key |
IRTQLMJXEQLNJR-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@](CC(=O)O)(C4=CC=CC=C4Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)(C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















